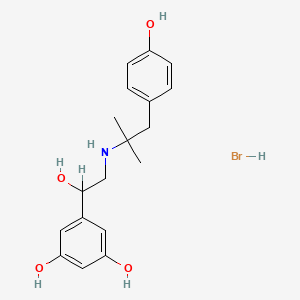

N-p-Hydroxyphenyl-t-butylamine

Description

Structure

3D Structure of Parent

Properties

CAS No. |

37750-84-8 |

|---|---|

Molecular Formula |

C18H24BrNO4 |

Molecular Weight |

398.3 g/mol |

IUPAC Name |

5-[1-hydroxy-2-[[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]amino]ethyl]benzene-1,3-diol;hydrobromide |

InChI |

InChI=1S/C18H23NO4.BrH/c1-18(2,10-12-3-5-14(20)6-4-12)19-11-17(23)13-7-15(21)9-16(22)8-13;/h3-9,17,19-23H,10-11H2,1-2H3;1H |

InChI Key |

IIDXPLDBRDRJBC-UHFFFAOYSA-N |

SMILES |

CC(C)(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br |

Synonyms |

Me 506 Me-506 N-p-hydroxyphenyl-t-butylamine |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Synthesis Strategies for N P Hydroxyphenyl T Butylamine

Established Reaction Pathways for the Construction of the N-p-Hydroxyphenyl-t-butylamine Core

Traditional methods for synthesizing this compound have relied on several robust and well-documented reaction pathways. These strategies primarily focus on the formation of the crucial aryl-nitrogen bond.

Amination Reactions of Phenolic Precursors (e.g., Buchwald-Hartwig, Ullmann Coupling Variants)

The direct coupling of phenolic precursors with t-butylamine represents a convergent and powerful approach. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is a prominent method for forming C-N bonds. libretexts.orgorganic-chemistry.org This reaction typically involves an aryl halide or triflate reacting with an amine in the presence of a palladium catalyst and a specialized phosphine (B1218219) ligand. libretexts.orgorganic-chemistry.org While highly effective for a range of amines and aryl halides, the application to phenols can be more challenging. However, advancements in ligand design have expanded the scope of this reaction. acs.org

The Ullmann condensation is a classical copper-catalyzed reaction that also enables the formation of aryl-nitrogen bonds. operachem.comorganic-chemistry.org Historically, these reactions required harsh conditions, such as high temperatures. researchgate.net However, modern variations using specific ligands, such as prolinamide or 2-aminopyridine (B139424) 1-oxide, have allowed the reaction to proceed under milder conditions and even in aqueous media, enhancing its practicality and environmental profile. organic-chemistry.orgresearchgate.netacs.org The chemoselective N-arylation of aminophenols has been demonstrated using copper-based catalytic systems, showcasing the potential for direct synthesis while avoiding protection-deprotection steps. acs.org

| Coupling Reaction | Catalyst System | Key Features |

| Buchwald-Hartwig Amination | Palladium / Bulky Phosphine Ligands | High efficiency, broad substrate scope, mild reaction conditions. libretexts.orgorganic-chemistry.org |

| Ullmann Coupling | Copper (CuI) / Ligands (e.g., prolinamide) | Uses a less expensive metal, can be performed in water, improved by modern ligands. operachem.comresearchgate.netacs.org |

Alkylation and Reductive Amination Strategies for Tertiary Butylamine Derivatives

Alkylation strategies provide an alternative pathway. Direct N-alkylation of p-aminophenol with a t-butylating agent is a straightforward concept, though it can be complicated by issues of selectivity and the potential for over-alkylation.

A more controlled and widely employed method is reductive amination . researchgate.net This process typically involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the target amine. For the synthesis of this compound, this could involve reacting p-hydroxybenzaldehyde with t-butylamine, followed by reduction. Various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in conjunction with catalysts like cation exchange resins, have been shown to be effective for this transformation, often providing high yields under mild, room temperature conditions. scielo.org.mx An electrochemical approach has also been explored, where benzyl (B1604629) alcohol is first oxidized to benzaldehyde (B42025) and then undergoes reductive amination with t-butylamine. rsc.org

Regioselective Functionalization Approaches to Substituted Anilines

Building the molecule through the stepwise functionalization of a simpler aniline (B41778) precursor is another strategic option. This could begin with the nitration of a substituted phenol (B47542), followed by the reduction of the nitro group to an amine. nih.govnih.gov For instance, a phenol derivative can be nitrated, and the resulting nitrophenol isomer can be reduced to the corresponding aminophenol using reagents like hydroiodic acid. nih.govnih.gov Subsequent N-alkylation would then yield the final product. The critical challenge in such multi-step syntheses is controlling the regioselectivity to ensure the desired para-substituted isomer is the major product.

Development of Novel and Green Chemistry Protocols for this compound Synthesis

Driven by the principles of green chemistry, current research is focused on developing more sustainable, efficient, and environmentally benign synthetic methods. mdpi.comslideshare.net

Catalytic Synthesis Methods (e.g., Organocatalysis, Biocatalysis, Transition Metal Catalysis)

Modern catalysis offers powerful tools for greener synthesis. Transition metal catalysis remains a cornerstone, with a shift towards using more abundant and less toxic metals like nickel, cobalt, and ruthenium as alternatives to palladium. rsc.orgacs.orgrsc.org These catalysts can facilitate N-alkylation reactions using alcohols as alkylating agents through a "borrowing hydrogen" strategy, which produces water as the only byproduct. rsc.orgrsc.org

Biocatalysis , which utilizes enzymes as catalysts, is a rapidly growing field offering high selectivity under mild, aqueous conditions. researchgate.netnih.gov Oxidative amination of phenols catalyzed by enzymes like flavoprotein oxidase presents a direct route to aminated phenolic compounds. researchgate.net Enzyme cascades, combining multiple enzymatic steps in a one-pot reaction, are being developed for the asymmetric synthesis of chiral amines from unprotected phenols. acs.org

Sustainable and Environmentally Benign Synthetic Routes (e.g., Solvent-Free, Aqueous Media)

A major goal of green chemistry is to reduce or eliminate the use of hazardous organic solvents. researchgate.net Research into solvent-free reaction conditions, sometimes using mechanical grinding or solid-phase synthesis, has shown promise for various organic transformations. researchgate.net

The use of water as a reaction solvent is highly attractive from an environmental standpoint. researchgate.netacs.org Recent advancements in Ullmann-type C-N coupling reactions have demonstrated the feasibility of using water as the solvent, facilitated by specific catalysts and ligands. researchgate.netacs.org These aqueous methods not only minimize organic waste but can also simplify product isolation and purification.

| Green Synthesis Approach | Catalyst/Medium | Key Advantages |

| Transition Metal Catalysis | Ni, Co, Ru complexes | Use of earth-abundant metals, high atom economy (water as byproduct). rsc.orgacs.orgrsc.org |

| Biocatalysis | Oxidases, Transaminases | High selectivity, mild aqueous conditions, environmentally friendly. researchgate.netacs.org |

| Aqueous Media Synthesis | Water with appropriate catalysts | Eliminates hazardous organic solvents, simplifies workup. researchgate.netacs.org |

| Solvent-Free Synthesis | Solid-phase grinding | Reduces solvent waste, potentially lower energy consumption. researchgate.net |

Application of Flow Chemistry and Continuous Processing Techniques

The synthesis of N-substituted aminophenols, including this compound, can be significantly enhanced through the adoption of flow chemistry and continuous processing. These modern techniques offer substantial improvements over traditional batch methods in terms of safety, efficiency, process control, and scalability. A primary synthetic route amenable to continuous processing is the reductive amination of p-hydroxybenzaldehyde with tert-butylamine (B42293).

In a continuous flow setup, streams of the aldehyde, amine, and a reducing agent are precisely pumped and mixed in a microreactor or a packed-bed reactor. This configuration allows for superior control over reaction parameters like temperature, pressure, and residence time, which is crucial for minimizing byproduct formation and maximizing yield. The high surface-area-to-volume ratio in flow reactors facilitates rapid heat exchange, effectively managing the exothermic nature of many reductive amination reactions and preventing thermal runaway.

One of the key advantages of flow chemistry is the ability to use immobilized reagents or catalysts. For instance, a packed-bed reactor containing a solid-supported reducing agent, such as polymer-supported borohydride, or a heterogeneous hydrogenation catalyst (e.g., Pd, Ni) can be employed. researchgate.net This approach simplifies downstream processing, as the catalyst is retained within the reactor, yielding a cleaner product stream and eliminating the need for catalyst filtration or quenching steps. Biocatalysis in a flow setup, using co-immobilized enzymes like amine dehydrogenase (AmDH) and formate (B1220265) dehydrogenase (FDH), has also been demonstrated for reductive aminations, offering a green and highly selective synthetic route. nih.gov

The table below illustrates a conceptual comparison between traditional batch synthesis and a continuous flow approach for a generic reductive amination, highlighting the potential benefits.

Table 1: Conceptual Comparison of Batch vs. Continuous Flow Reductive Amination

| Parameter | Traditional Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited by vessel surface area, potential for hot spots | Excellent, high surface-area-to-volume ratio |

| Mass Transfer | Dependent on stirring efficiency | Enhanced due to small channel dimensions and efficient mixing |

| Safety | Higher risk due to large volumes of reagents | Improved, small reactor hold-up volume minimizes risk |

| Reaction Time | Hours to days | Seconds to minutes |

| Process Control | Manual or semi-automated, less precise | Fully automated, precise control of parameters |

| Scalability | Difficult, often requires re-optimization | "Scaling-out" by parallelization, more predictable |

| Product Purity | Variable, may require extensive purification | Often higher due to better selectivity and fewer byproducts |

Stereoselective Synthesis of Chiral this compound Analogues

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are critical for producing its chiral analogues. Such analogues, where a stereocenter is introduced elsewhere in the molecule, are valuable as potential pharmaceutical intermediates or as chiral ligands in asymmetric catalysis. google.comgoogle.com Chiral aminophenols and their derivatives are recognized as promising and efficient chiral catalysts for various organic reactions. google.com

Several strategies can be employed for the stereoselective synthesis of these chiral analogues:

Use of Chiral Starting Materials: The most straightforward approach involves starting with a chiral precursor. For instance, reacting a pre-existing chiral aldehyde or ketone with an amine, or a chiral amine with a prochiral carbonyl compound, can transfer the stereochemistry to the final product. Chiral N-tert-butanesulfinyl imines, derived from commercially available (R)- or (S)-tert-butanesulfinamide, are highly effective intermediates for the stereoselective synthesis of chiral amines. ua.es The sulfinyl group acts as a powerful chiral auxiliary that can be easily removed under mild conditions. ua.es

Asymmetric Catalysis: This is a highly efficient method that uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral aminophenol derivatives, asymmetric reductive amination is a key reaction. This can be achieved using chiral organocatalysts, such as those derived from cinchona alkaloids or phosphoric acids, to induce enantioselectivity. researchgate.netnih.gov For example, hindered aminophenols have been shown to be highly efficient and versatile catalysts in the asymmetric addition of organoboron reagents to imines. beilstein-journals.org

Kinetic Resolution: This method involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. The N-alkylation of a racemic aminophenol using a chiral amine catalyst can lead to a kinetic resolution, providing access to enantiomerically enriched starting material and product. researchgate.net

The table below summarizes representative data from studies on the asymmetric synthesis of chiral amines and aminophenol derivatives, illustrating the high levels of stereocontrol achievable.

Table 2: Examples of Stereoselective Synthesis of Chiral Amine Derivatives

| Reaction Type | Chiral Source/Catalyst | Substrate | Achieved Enantiomeric Excess (ee) | Reference |

| Asymmetric Alkylation | Cinchona Alkaloid Derivative | Schiff base of an alanine (B10760859) ester | 69–93% ee | acs.org |

| Asymmetric Allylation | Hindered Aminophenol Organocatalyst | N-phosphinoylimine | Up to 98% ee | beilstein-journals.org |

| Asymmetric Synthesis | Chiral BINOL-derived Phosphoric Acid | Aromatic aldehyde, thiourea, β-dicarbonyl | Up to 92% ee | nih.gov |

| Diastereoselective Addition | (S)-N-tert-butanesulfinamide | Aldehyde | >98% dr (diastereomeric ratio) | ua.es |

Process Optimization and Scale-Up Considerations in the Synthesis of this compound

Transitioning the synthesis of this compound from laboratory-scale to industrial production requires rigorous process optimization and careful consideration of scale-up factors to ensure an economical, safe, and sustainable process.

Process Optimization: The primary goal of optimization is to maximize yield and purity while minimizing costs and environmental impact. Key parameters for a typical synthesis, such as a reductive amination or N-alkylation, must be systematically studied. umich.edunih.gov

Reactant Stoichiometry: The molar ratio of the amine to the carbonyl compound or alkylating agent must be optimized to ensure complete conversion while minimizing side reactions or the need for difficult separations.

Catalyst Selection and Loading: For catalytic routes, the choice of catalyst (e.g., Pt, Pd, Ni, or an enzyme) is critical. researchgate.netgoogle.com Optimization involves finding the lowest possible catalyst loading that maintains a high reaction rate and selectivity to reduce costs.

Solvent and pH: The solvent system affects reactant solubility, reaction rate, and selectivity. researchgate.net In reactions involving aminophenols, pH control is crucial to prevent unwanted side reactions on the phenolic hydroxyl group.

Temperature and Pressure: These parameters directly influence reaction kinetics. An optimal temperature profile maximizes the reaction rate without promoting decomposition or byproduct formation. For hydrogenations, hydrogen pressure is a key variable affecting selectivity. google.com

Scale-Up Considerations: Scaling up a chemical process introduces challenges that are often not apparent at the lab scale.

Heat Transfer: The surface-area-to-volume ratio decreases significantly as reactor size increases, making heat removal from exothermic reactions a major challenge. Inadequate heat management can lead to temperature gradients, reduced selectivity, and potentially a thermal runaway. google.com

Mass Transfer: In multiphase reactions (e.g., gas-liquid-solid hydrogenation), the rate of reaction can become limited by the transport of reactants between phases. Efficient mixing and agitation become critical to maintain high reaction rates. researchgate.net

Safety and Hazard Analysis: A thorough Hazard and Operability (HAZOP) study is essential to identify potential risks associated with handling large quantities of flammable solvents, toxic reagents, or high-pressure hydrogen.

Sustainability: Modern chemical manufacturing emphasizes green chemistry principles. This involves selecting less hazardous solvents, minimizing waste generation, and developing catalytic processes that are more atom-economical. Recovering and recycling catalysts and solvents is also a key consideration. google.comresearchgate.net

The following table outlines key parameters that would be evaluated during the optimization and scale-up of a hypothetical synthesis of this compound.

Table 3: Key Parameters for Process Optimization and Scale-Up

| Parameter | Laboratory Scale Focus | Industrial Scale Focus |

| Yield | Maximizing chemical yield | Maximizing overall process yield and throughput |

| Purity | High purity for characterization | Consistent production of on-spec material (>99%) |

| Reaction Time | Often not a primary constraint | Minimizing cycle time to maximize plant output |

| Temperature (°C) | 60–160°C (typical range for alkylations) google.com | Precise temperature control for safety and selectivity |

| Pressure (psi) | 20–80 psi (for hydrogenation routes) google.com | Safe handling and containment at operating pressure |

| Catalyst | Proof-of-concept, high activity | Cost, lifetime, recoverability, and resistance to poisoning |

| Waste | Small, manageable quantities | Minimization and treatment of waste streams to meet regulations |

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of N P Hydroxyphenyl T Butylamine

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group imparts significant reactivity to the molecule, primarily centered around the oxygen atom and its acidic proton.

The nucleophilic nature of the phenolic oxygen allows for both O-alkylation and O-acylation reactions.

O-Alkylation: This reaction involves the formation of an ether linkage by substituting the hydrogen of the hydroxyl group with an alkyl group. The reaction typically proceeds by first deprotonating the phenol (B47542) with a suitable base to form a more nucleophilic phenoxide ion. This is followed by a nucleophilic substitution reaction (typically SN2) with an alkyl halide. A general procedure for the O-alkylation of similar hydroxyphenyl compounds involves using a base such as cesium carbonate in a solvent like acetonitrile, followed by the addition of an alkyl halide. uni-regensburg.de

O-Acylation: This process forms an ester by reacting the phenolic hydroxyl group with an acylating agent, such as an acid chloride or anhydride. The reaction can be catalyzed by a base, which enhances the nucleophilicity of the phenolic oxygen. While N-acylation is also a possible reaction pathway in molecules containing amino groups, selective O-acylation can be achieved under appropriate conditions. The reactivity in acylation reactions can be significantly influenced by the choice of acylating agent and reaction conditions. umich.eduarkat-usa.orgresearchgate.net

Table 1: Representative Conditions for O-Alkylation and O-Acylation of Phenolic Compounds

| Reaction Type | Reagents | Base | Solvent | Temperature |

|---|---|---|---|---|

| O-Alkylation | Alkyl Halide (e.g., R-Br, R-I) | Cs₂CO₃, K₂CO₃ | Acetonitrile, DMF | Room Temp. to 70 °C uni-regensburg.de |

| O-Acylation | Acyl Chloride (R-COCl) | Pyridine, Triethylamine | Dichloromethane, THF | 0 °C to Room Temp. |

| O-Acylation | Acid Anhydride ((RCO)₂O) | DMAP (cat.), Triethylamine | Dichloromethane | Room Temp. |

The hydroxyphenyl moiety is susceptible to oxidation, a critical aspect of its chemical and biological activity. Phenols are effective reducing agents and can be oxidized to form phenoxyl radicals. nist.gov This process is a key step in many antioxidant mechanisms and biosynthetic pathways. nist.govnih.gov

The oxidation can be initiated by chemical oxidants, electrochemical methods, or enzymatic systems. nih.govresearchgate.net The stability of the resulting phenoxyl radical is influenced by the substituents on the aromatic ring. In the case of N-p-Hydroxyphenyl-t-butylamine, the para-amino group would significantly influence the electronic structure and redox potential of the hydroxyphenyl moiety. Electron-donating groups tend to lower the redox potential, making the compound easier to oxidize. nih.gov The redox chemistry is often complex, potentially leading to the formation of quinone-type species or polymeric products through radical coupling reactions. nist.gov Studies on related hydroxyphenyl derivatives show that their ability to stabilize polysulfides is linked to the redox-active nature of the hydroxyphenyl residue. nih.gov

The phenolic hydroxyl group is both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). Hydrogen bonding plays a crucial role in the solvation of the molecule and its interaction with other molecules, including solvents and biological targets. acs.org The formation of hydrogen bonds can stabilize the ground state and influence the transition states of reactions, thereby affecting reaction rates. nih.gov

Proton transfer from the phenolic hydroxyl group is a fundamental reaction. This process is often coupled with electron transfer, a mechanism known as Proton-Coupled Electron Transfer (PCET). nih.govacs.org In PCET, a proton and an electron are transferred in a single concerted step or in separate, sequential steps. acs.org The efficiency of PCET is governed by factors such as the bond dissociation energy of the O-H bond, the pKₐ of the phenol, and the redox potential of the system. nih.gov The ability of the hydroxyphenyl moiety to engage in PCET is central to its role in many redox processes. nih.govacs.org

Oxidation and Redox Chemistry of the Hydroxyphenyl Moiety

Reactivity of the Tertiary Amine Functionality

The tertiary amine in this compound is characterized by the lone pair of electrons on the nitrogen atom, which makes it basic and nucleophilic. uomustansiriyah.edu.iq

Like other amines, the tertiary amine group is basic and will react with acids to form an ammonium (B1175870) salt in a protonation equilibrium. uomustansiriyah.edu.iq The position of this equilibrium is described by the basicity constant (Kₑ) or, more commonly, the pKₐ of its conjugate acid.

The basicity of the amine is influenced by several factors:

Inductive Effects: The alkyl groups attached to the nitrogen are electron-donating, which increases the electron density on the nitrogen and enhances its basicity compared to ammonia (B1221849).

Steric Effects: The bulky tert-butyl group can sterically hinder the approach of a proton to the nitrogen lone pair, which can decrease basicity compared to less hindered amines. doubtnut.com

Solvation Effects: The stability of the protonated ammonium ion through solvation also plays a critical role. Tertiary ammonium ions are less effectively solvated by water than primary or secondary ammonium ions, which can decrease the basicity of tertiary amines in aqueous solutions. uomustansiriyah.edu.iq

The interplay of these effects determines the precise pKₐ value. For comparison, the pKₐ of the conjugate acid of tert-butylamine (B42293) (a primary amine) is around 10.68, while that of trimethylamine (B31210) (a tertiary amine) is 9.80. uomustansiriyah.edu.iq

Table 2: pKₐ Values of Conjugate Acids of Selected Amines in Water at 25°C

| Amine | Structure | Type | pKₐ of Conjugate Acid (R₃NH⁺) |

|---|---|---|---|

| Ammonia | NH₃ | - | 9.24 |

| n-Butylamine | CH₃(CH₂)₃NH₂ | Primary | 10.59 doubtnut.com |

| sec-Butylamine | CH₃CH₂CH(CH₃)NH₂ | Primary | 10.56 doubtnut.com |

| tert-Butylamine | (CH₃)₃CNH₂ | Primary | 10.68 uomustansiriyah.edu.iq |

| Trimethylamine | (CH₃)₃N | Tertiary | 9.80 |

The protonation state of the amine is pH-dependent and can be predicted using the Henderson-Hasselbalch equation. This is a critical factor in biological systems and for controlling reactivity in chemical synthesis.

The nucleophilic lone pair on the tertiary amine can attack electrophilic centers. A key example of this N-substitution reaction is quaternization, where the amine reacts with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. uomustansiriyah.edu.iqgoogleapis.com In this reaction, the nitrogen atom forms a new carbon-nitrogen bond, and in doing so, acquires a permanent positive charge. uomustansiriyah.edu.iq

The reaction proceeds via a standard SN2 mechanism, where the amine acts as the nucleophile and the alkyl halide is the electrophile. The rate of this reaction is sensitive to the steric hindrance around the nitrogen atom and the nature of the alkyl halide. The bulky tert-butyl group on the nitrogen of this compound would be expected to slow the rate of quaternization compared to less sterically hindered tertiary amines.

Dealkylation Pathways and Fragmentation Studies

The dealkylation of this compound can be influenced by reaction conditions and the presence of other reagents. The tert-butyl group, being bulky, can be susceptible to cleavage under certain acidic or catalytic conditions. While specific studies on the dealkylation of this compound are not extensively detailed in the provided results, general principles of amine dealkylation suggest that protonation of the nitrogen atom, followed by nucleophilic attack or elimination, could be a viable pathway.

Fragmentation studies, often conducted using mass spectrometry, provide insights into the molecule's stability and the relative strengths of its chemical bonds. The fragmentation pattern of this compound would likely involve the loss of the tert-butyl group as a stable carbocation or radical, and fragmentation of the aromatic ring. The presence of the hydroxyl group can also influence fragmentation pathways, potentially through rearrangement reactions. Detailed fragmentation data from mass spectral analysis would be necessary to fully elucidate these pathways. nih.govresearchgate.net

Electrophilic Aromatic Substitution and Ring Functionalization of the Phenyl Moiety

The phenyl ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and amino groups. The directing effects of these groups play a crucial role in determining the regioselectivity of these reactions.

Halogenation, Nitration, and Sulfonation Studies

Halogenation: The hydroxyl and amino groups are ortho-, para-directing. Direct halogenation of this compound with reagents like bromine or chlorine would be expected to yield products substituted at the positions ortho to the hydroxyl group. researchgate.netsci-hub.se The bulky tert-butylamino group might sterically hinder substitution at one of the ortho positions.

Nitration: Nitration, typically carried out with a mixture of nitric and sulfuric acid, introduces a nitro group onto the aromatic ring. google.comresearchgate.netusitc.gov Given the activating nature of the existing substituents, the reaction would likely proceed under mild conditions to prevent over-nitration or oxidation. The nitro group would be directed to the ortho positions relative to the hydroxyl group.

Sulfonation: Sulfonation with fuming sulfuric acid or a similar sulfonating agent would introduce a sulfonic acid group onto the ring. Similar to halogenation and nitration, the substitution would be directed to the ortho positions. The specific reaction conditions would influence the yield and isomer distribution.

Directed Ortho-Metallation and Palladium-Catalyzed Cross-Coupling Reactions

Directed Ortho-Metallation (DoM): This powerful technique allows for the selective functionalization of the ortho position of an aromatic ring. wikipedia.orgbaranlab.orguwindsor.caorganic-chemistry.orgharvard.edu In the case of this compound, the hydroxyl group or a protected form of the amine could act as a directed metalation group (DMG). baranlab.orgorganic-chemistry.org Treatment with a strong base, such as an organolithium reagent, would deprotonate the ortho position, creating a lithiated intermediate that can then react with various electrophiles. wikipedia.orgbaranlab.orguwindsor.caorganic-chemistry.org This provides a route to a wide range of ortho-substituted derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgnih.govrsc.org The this compound scaffold can participate in these reactions in several ways. If halogenated, the resulting aryl halide can undergo cross-coupling with various partners like boronic acids (Suzuki coupling), organostannanes (Stille coupling), or amines (Buchwald-Hartwig amination). nobelprize.orgacs.org Conversely, the amine itself can be a substrate in N-arylation reactions. acs.org

Advanced Mechanistic Investigations Using Kinetic and Thermodynamic Approaches

Advanced studies are crucial for a deep understanding of the reaction mechanisms involving this compound.

Elucidation of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states provides a detailed picture of the reaction pathway. For instance, in electrophilic aromatic substitution, the formation of a sigma complex (arenium ion) as an intermediate is a key step. The stability of this intermediate, influenced by the substituents, affects the reaction rate. Spectroscopic techniques and computational modeling are often employed to characterize these transient species. udel.edunih.gov

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step. wikipedia.orgfaccts.deosti.govlibretexts.orgnumberanalytics.com By replacing a hydrogen atom with its heavier isotope, deuterium, a change in the reaction rate can be observed if the C-H bond is broken during the rate-limiting step. wikipedia.orglibretexts.org For example, in a directed ortho-metallation reaction, a primary KIE would be expected if the deprotonation of the ortho C-H bond is the slowest step. The magnitude of the KIE can provide further details about the transition state geometry. faccts.deosti.gov

Hammett and Taft Analyses for Substituent Effects on this compound

The Hammett equation, a cornerstone of these linear free-energy relationships, is expressed as:

log(k/k₀) = ρσ

In this equation, k represents the rate constant of a reaction for a substituted compound, while k₀ is the rate constant for the unsubstituted parent compound. The substituent constant, σ (sigma), is a value that reflects the electronic-donating or withdrawing nature of a particular substituent. The reaction constant, ρ (rho), indicates the sensitivity of a specific reaction to these electronic effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value indicates that electron-donating groups enhance the reaction rate, which points to the development of a positive charge in the transition state.

The Taft equation builds upon the Hammett principle by dissecting the substituent effects into polar (inductive and resonance) and steric components. The general form of the Taft equation is:

log(k/k₀) = ρσ + δEs

Here, ρ and σ are the polar reaction and substituent constants, respectively. The term δ represents the sensitivity of the reaction to steric effects, and Es is the steric substituent constant, which quantifies the bulkiness of the substituent group.

Application to Reactions of the Phenolic Moiety

The phenolic hydroxyl group of this compound is a key site of reactivity, particularly in oxidation reactions. Studies on the oxidation of various substituted phenols provide insight into how substituents on the aromatic ring would affect similar reactions involving this compound. For instance, the oxidation of phenols by horseradish peroxidase compound II has been subjected to Hammett analysis. science.gov The study revealed a significant negative ρ value of -4.6, indicating that electron-donating groups on the phenol ring accelerate the reaction. science.gov This is consistent with a reaction mechanism where a positive charge develops in the transition state, which is stabilized by the influx of electrons from donor groups.

Table 1: Hypothetical Hammett Plot Data for the Oxidation of Substituted Phenols

This interactive table illustrates the expected trend for a reaction with a negative ρ value, similar to what would be anticipated for the oxidation of substituted this compound derivatives.

| Substituent (at meta or para position) | Hammett Constant (σ) | Relative Reaction Rate (log(k/k₀)) |

|---|---|---|

| -NO₂ (electron-withdrawing) | +0.78 | -3.59 |

| -Cl (electron-withdrawing) | +0.23 | -1.06 |

| -H (unsubstituted) | 0.00 | 0.00 |

| -CH₃ (electron-donating) | -0.17 | +0.78 |

| -OCH₃ (electron-donating) | -0.27 | +1.24 |

This data is illustrative and based on the reported ρ value of -4.6 for a similar reaction. science.gov

Application to Reactions of the Amino Moiety

The reactivity of the t-butylamino group is another critical aspect of the chemistry of this compound. The nitrogen atom's lone pair of electrons confers nucleophilic and basic properties to the molecule. In reactions such as N-alkylation or N-acylation, both electronic and steric effects come into play.

A study on the nucleophilic substitution reactions of substituted anilines reported a Hammett ρ value of -4.2 for the nucleophilic attack step. wikipedia.org This large negative value underscores the significant influence of substituents on the reactivity of the amino group, with electron-donating groups markedly increasing the nucleophilicity of the nitrogen atom.

The bulky t-butyl group on the nitrogen atom of this compound introduces considerable steric hindrance. The Taft equation is particularly useful for analyzing such steric effects. In a study on the oxidation of aliphatic amines, a Taft analysis yielded a polar reaction constant (ρ*) of -5.08, indicating a high sensitivity to the electronic effects of substituents on the alkyl chain. emerginginvestigators.org The steric parameter (δ) in such an analysis would quantify the degree to which the t-butyl group sterically impedes reactions at the nitrogen center compared to less bulky alkyl groups.

Table 2: Taft Steric (Es) and Polar (σ*) Constants for Various Alkyl Groups

This table provides the established Taft constants for different alkyl groups, which are crucial for applying the Taft equation. The large negative Es value for the t-butyl group highlights its significant steric bulk.

| Alkyl Group | Steric Constant (Es) | Polar Constant (σ*) |

|---|---|---|

| Methyl (-CH₃) | 0.00 | 0.000 |

| Ethyl (-CH₂CH₃) | -0.07 | -0.100 |

| Isopropyl (-CH(CH₃)₂) | -0.47 | -0.190 |

| t-Butyl (-C(CH₃)₃) | -1.54 | -0.300 |

Source: Data adapted from established Taft parameter tables. scribd.com

Advanced Spectroscopic and Structural Elucidation Techniques Applied to N P Hydroxyphenyl T Butylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) nuclei within the N-p-Hydroxyphenyl-t-butylamine molecule. chemguide.co.ukyoutube.com It provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms.

Based on the structure, a ¹H NMR spectrum would show distinct signals for the aromatic protons, the amine proton, the phenolic proton, and the tert-butyl protons. The aromatic protons would appear as a characteristic AA'BB' system, while the nine protons of the tert-butyl group would yield a sharp singlet. Similarly, the ¹³C NMR spectrum would display signals corresponding to the different carbon environments in the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| tert-Butyl (CH₃) | ~1.3 | ~29 |

| tert-Butyl (Quaternary C) | - | ~51 |

| Aromatic (C-H) | 6.6 - 6.8 (doublet) | 115 - 116 |

| Aromatic (C-H) | 6.9 - 7.1 (doublet) | 120 - 122 |

| Aromatic (C-N) | - | ~140 |

| Aromatic (C-OH) | - | ~150 |

| Amine (N-H) | Variable (3.0 - 5.0) | - |

| Phenol (B47542) (O-H) | Variable (4.5 - 8.0) | - |

Note: Chemical shifts are solvent-dependent. The N-H and O-H signals are often broad and their positions can vary with concentration, temperature, and solvent. libretexts.org

To overcome the limitations of one-dimensional NMR, a suite of two-dimensional (2D) NMR experiments is employed for a complete structural assignment. science.govmdpi-res.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for definitively assigning each carbon signal to its attached proton(s). For instance, it would link the aromatic proton signals to their corresponding aromatic carbon signals and the tert-butyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu HMBC is vital for piecing together the molecular skeleton. Key correlations would be observed from the tert-butyl protons to the nitrogen-bearing quaternary carbon and the adjacent amine-substituted aromatic carbon. It would also show correlations from the aromatic protons to neighboring carbons, confirming the substitution pattern of the phenyl ring. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are in close proximity, regardless of whether they are bonded. This provides critical information about the molecule's conformation and stereochemistry. For example, NOESY could reveal spatial proximity between the N-H proton and the protons of the tert-butyl group.

In the solid state, molecules are fixed in space, leading to broad NMR signals due to anisotropic interactions that are averaged out in solution. emory.edu Solid-State NMR (SSNMR) techniques, often employing magic-angle spinning (MAS), are used to study the structure of crystalline or amorphous solids. nih.govresearchgate.net For this compound, SSNMR would be invaluable for:

Identifying Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct SSNMR spectra due to variations in crystal packing and intermolecular interactions (e.g., hydrogen bonding).

Characterizing Supramolecular Structures: SSNMR can probe the details of the hydrogen-bonding network involving the phenolic -OH and the amine -NH groups, which dictates the supramolecular assembly in the solid state. mdpi.com

Studying Dynamics: Variable temperature SSNMR experiments can provide insights into molecular motions in the solid state, such as the rotation of the tert-butyl group. osti.gov

Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY)

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a compound's molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). nih.gov This allows for the unambiguous determination of the elemental formula. For this compound (C₁₀H₁₅NO), HRMS would distinguish its exact mass from other molecules with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected, fragmented, and the resulting product ions are analyzed. nih.govnih.gov This technique is instrumental in confirming the structure by analyzing the fragmentation pathway. For this compound, the molecular ion ([M]+•) would undergo characteristic fragmentation. The dominant cleavage for aliphatic amines is typically alpha-cleavage. libretexts.org

Predicted Fragmentation Pattern for this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment | Fragment Formula | Product Ion (m/z) |

|---|---|---|---|

| 165 | [M]+• | [C₁₀H₁₅NO]+• | - |

| 165 | Loss of methyl radical (alpha-cleavage) | [C₉H₁₂NO]+ | 150 |

| 165 | Loss of tert-butyl radical | [C₆H₆NO]+ | 108 |

| 150 | Loss of isobutene | [C₅H₆NO]+ | 92 |

The base peak in the mass spectrum of tert-butylamine (B42293) is observed at m/z 58, resulting from alpha-cleavage. pearson.com A similar cleavage in this compound, involving the loss of a methyl group from the t-butyl moiety, is expected to produce a highly stable and abundant fragment ion at m/z 150.

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformation Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. arxiv.orgcuny.edu These techniques are complementary and provide a molecular fingerprint based on the functional groups present. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to a molecule's vibrational transitions. It is particularly sensitive to polar bonds. The IR spectrum of this compound would be characterized by:

A broad absorption band around 3200-3600 cm⁻¹ due to the O-H stretching of the hydrogen-bonded phenolic group.

A sharp peak around 3300-3500 cm⁻¹ corresponding to the N-H stretch of the secondary amine. wpmucdn.com

C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic tert-butyl group (below 3000 cm⁻¹).

Aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Strong C-O and C-N stretching bands in the fingerprint region (1000-1300 cm⁻¹). wisc.eduwisc.edu

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light and is highly sensitive to non-polar, symmetric bonds. researchgate.netnih.gov For this compound, the Raman spectrum would clearly show:

Strong signals for the aromatic ring breathing modes.

Characteristic bands for the C-C stretching of the tert-butyl skeleton. researchgate.netchemicalbook.com

Vibrations associated with the C-N bond.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H (Phenol) | Stretching | 3200-3600 (Broad) | Weak |

| N-H (Amine) | Stretching | 3300-3500 (Sharp) | Moderate |

| C-H (Aromatic) | Stretching | 3000-3100 | Strong |

| C-H (Aliphatic) | Stretching | 2850-2970 | Strong |

| C=C (Aromatic) | Ring Stretching | 1450-1600 | Strong |

| C-N | Stretching | 1000-1250 | Moderate |

| C-O | Stretching | 1200-1300 | Moderate |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| t-butylamine borane |

| tert-butylamine |

| isobutene |

X-ray Crystallography and Single Crystal Diffraction for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org The technique involves directing a beam of X-rays onto a single crystal of the substance. The crystal diffracts the X-rays into a unique pattern of spots. By analyzing the angles and intensities of these diffracted beams, a crystallographer can generate a three-dimensional map of the electron density within the crystal, revealing the exact positions of the atoms and the nature of their chemical bonds. wikipedia.orgnih.gov

The process begins with the growth of a high-quality single crystal of the target compound, which can often be the most challenging step. libretexts.org This crystal is then mounted on a goniometer and exposed to a focused X-ray beam. nih.gov The resulting diffraction pattern provides information about the crystal's packing symmetry and the dimensions of the unit cell—the basic repeating structural unit of the crystal. nih.gov

A hypothetical set of crystallographic data that could be obtained for this compound is presented in the table below, based on typical values for small organic molecules.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C10H15NO |

| Formula Weight | 165.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 17.891 |

| β (°) | 98.54 |

| Volume (ų) | 970.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.130 |

| Absorption Coefficient (mm⁻¹) | 0.075 |

| F(000) | 360 |

This table illustrates the type of fundamental structural information derived from a single-crystal X-ray diffraction experiment, forming the basis for a complete structural description. uol.decore.ac.uk

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for determining the stereochemistry of chiral molecules. wikipedia.org this compound itself is an achiral molecule and therefore does not exhibit a CD or ORD spectrum. However, if a chiral center is introduced into the molecule, for example by substitution on the aliphatic chain or by creating a chiral axis, these techniques become highly relevant.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org An achiral molecule absorbs both forms of polarized light equally, resulting in no CD signal. A chiral molecule, however, will absorb one form more than the other at specific wavelengths, producing a characteristic CD spectrum of positive or negative peaks. This spectrum is highly sensitive to the molecule's three-dimensional structure, making it a powerful tool for assigning the absolute configuration of enantiomers. For chiral amines, CD spectroscopy has been used effectively for stereochemical assignment and for determining enantiomeric excess. rsc.orgnih.gov

Optical Rotatory Dispersion (ORD) is the phenomenon where the angle of rotation of plane-polarized light by a chiral substance varies with the wavelength of the light. wikipedia.orgnih.gov An ORD spectrum is a plot of this specific rotation versus wavelength. The shape of the ORD curve, particularly the presence of positive or negative peaks and troughs known as Cotton effects, is characteristic of the molecule's stereochemistry. googleapis.com Like CD, ORD can be used to correlate the structure of a chiral molecule with its optical properties. acs.org

For a hypothetical chiral derivative of this compound, such as (R)- or (S)-N-(1-phenylethyl)-4-aminophenol, one would expect to observe mirror-image CD and ORD spectra for the two enantiomers. The sign and magnitude of the Cotton effects would be directly related to the absolute configuration at the chiral center. acs.org The study of chiral benzylcarbinamines has shown that the sign of the Cotton effects in the CD spectrum can be correlated with their absolute configurations by considering the conformational equilibrium of the molecule. acs.org

The generation of chiral derivatives of amines for the purpose of stereochemical analysis is a common strategy. For instance, chiral reagents can be used to create diastereomeric derivatives that can be distinguished by various analytical methods, or the amine itself can be studied if it is inherently chiral. nih.gov The synthesis of chiral amino alcohols and propargylamines demonstrates the creation of such chiral molecules. acs.orgresearchgate.net

Advanced hyphenated analytical techniques (e.g., LC-NMR, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds. In GC-MS, a sample is vaporized and separated into its components in a gas chromatograph based on their boiling points and interactions with a stationary phase. etamu.edu Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. etamu.eduresearchgate.net

For the analysis of this compound, GC-MS would be a suitable technique. Due to the presence of polar -OH and -NH groups, derivatization, such as silylation, is often employed to increase volatility and improve chromatographic peak shape. nih.gov The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions. A key fragmentation would be the cleavage of the C-C bond alpha to the nitrogen atom, leading to the loss of a tert-butyl group, which is a common fragmentation pathway for t-butylamines.

Table 2: Predicted Key GC-MS Fragmentation Ions for this compound

| m/z (mass-to-charge ratio) | Ion Structure | Description |

| 165 | [C₁₀H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 150 | [C₉H₁₂NO]⁺ | Loss of a methyl group ([M-CH₃]⁺) |

| 108 | [C₇H₈O]⁺ | Fragment corresponding to hydroxytoluene |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) combines the high-resolution separation power of high-performance liquid chromatography (HPLC) with the unparalleled structure elucidation capability of nuclear magnetic resonance (NMR) spectroscopy. mdpi.com This technique allows for the direct acquisition of NMR spectra of compounds as they elute from the LC column. scribd.com This is particularly valuable for the analysis of non-volatile or thermally labile compounds that are not amenable to GC-MS, and for distinguishing between isomers. mdpi.comscribd.com

The analysis of aromatic amines and phenolic compounds by LC-based methods is well-established. nih.govresearchgate.net In an LC-NMR analysis of a mixture containing this compound, the compound would first be separated from other components on a suitable reversed-phase or HILIC column. The eluent containing the purified compound would then be directed into the NMR flow cell. One- and two-dimensional NMR spectra could then be acquired, providing detailed structural information, including the connectivity of all atoms in the molecule. Different operational modes such as on-flow, stopped-flow, and loop-storage can be utilized depending on the concentration of the analyte and the required resolution of the NMR data. mdpi.com This technique is especially powerful when combined with mass spectrometry (LC-NMR-MS), providing complementary data on molecular weight and structure from a single chromatographic run. sumitomo-chem.co.jp

Computational Chemistry and Theoretical Modeling of N P Hydroxyphenyl T Butylamine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and a wide array of associated properties.

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the ground state properties of organic molecules. researchgate.net For N-p-hydroxyphenyl-t-butylamine, a DFT approach, likely using a hybrid functional such as B3LYP or a more modern functional like ωB97X-D, combined with a Pople-style basis set (e.g., 6-311+G(d,p)) or a correlation-consistent basis set (e.g., aug-cc-pVTZ), would be used to perform geometry optimization. researchgate.net This process finds the lowest energy arrangement of the atoms, providing key structural parameters.

Time-Dependent DFT (TD-DFT) extends this theory to investigate the electronic excited states of the molecule. researchgate.net This is crucial for understanding the molecule's response to light, predicting its UV-Visible absorption spectrum, and identifying the nature of its electronic transitions (e.g., π→π* transitions within the phenyl ring). researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) This table presents hypothetical, yet realistic, data that would be obtained from a DFT geometry optimization.

| Parameter | Bond/Angle | Value |

| Bond Length | C-O (phenol) | 1.365 Å |

| O-H (phenol) | 0.962 Å | |

| C-N | 1.401 Å | |

| N-C (t-butyl) | 1.485 Å | |

| Bond Angle | C-O-H | 109.1° |

| C-C-N | 121.5° | |

| C-N-C (t-butyl) | 118.9° | |

| Dihedral Angle | H-O-C-C | 180.0° |

| C-C-N-C (t-butyl) | 90.0° |

Ab Initio Methods for High-Accuracy Property Predictions

Ab initio (Latin for "from the beginning") methods are based on first principles of quantum mechanics without the use of empirical parameters. researchgate.netscispace.com While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide higher accuracy, often considered the "gold standard" for calculating electronic energies. pku.edu.cn These methods would be invaluable for benchmarking the results from DFT and for calculating highly accurate values for properties like ionization potential, electron affinity, and reaction barrier heights for specific conformational changes or reactions involving this compound.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). dergipark.org.tr For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, indicating this moiety is the likely site for electrophilic attack. The LUMO distribution would indicate the most favorable sites for nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netresearchgate.net The energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of kinetic stability. researchgate.net

Table 2: Illustrative FMO Energies and Global Reactivity Descriptors for this compound (Hypothetical Data) This table presents hypothetical data derived from a typical FMO analysis.

| Parameter | Symbol | Value |

| HOMO Energy | E_HOMO | -5.65 eV |

| LUMO Energy | E_LUMO | -1.85 eV |

| Energy Gap | ΔE | 3.80 eV |

| Ionization Potential | I ≈ -E_HOMO | 5.65 eV |

| Electron Affinity | A ≈ -E_LUMO | 1.85 eV |

| Electronegativity | χ = (I+A)/2 | 3.75 eV |

| Chemical Hardness | η = (I-A)/2 | 1.90 eV |

| Chemical Softness | S = 1/η | 0.53 eV⁻¹ |

| Electrophilicity Index | ω = χ²/2η | 3.70 eV |

Conformational Analysis and Potential Energy Surface Mapping

This compound possesses conformational flexibility, primarily due to rotation around the C-N single bond. Understanding the different spatial arrangements (conformers) and their relative energies is crucial for predicting its biological and chemical behavior.

Molecular Mechanics and Molecular Dynamics Simulations

While quantum methods are excellent for electronic properties, they are often too computationally expensive for exploring the vast conformational space of a flexible molecule. Molecular Mechanics (MM) offers a faster, classical mechanics-based approach using force fields. mdpi.commdpi.com A Potential Energy Surface (PES) scan can be performed by systematically rotating key dihedral angles (like the C-C-N-C angle) and calculating the energy at each step to map out the energy landscape and identify stable conformers and the energy barriers between them. colostate.edu

Modeling of Solvent Effects and Intermolecular Interactions

Chemical reactions and biological processes almost always occur in solution. The solvent can have a profound impact on the structure, stability, and reactivity of a solute. unimi.it Computational models can account for these effects in two primary ways:

Implicit Solvation: The solvent is modeled as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) is a popular example. This method is computationally efficient and good for capturing the bulk electrostatic effects of the solvent.

Explicit Solvation: Individual solvent molecules (e.g., water, methanol) are included in the simulation box along with the solute molecule. This approach is more computationally intensive but is essential for studying specific intermolecular interactions, such as the hydrogen bonds that would form between the solvent and the hydroxyl (-OH) and amine (-NH) groups of this compound. researchgate.net These interactions can significantly influence the molecule's preferred conformation and electronic properties.

Prediction of Spectroscopic Parameters and Direct Comparison with Experimental Data

Computational quantum chemistry, particularly Density Functional Theory (DFT), serves as a fundamental tool for predicting the spectroscopic parameters of molecules like this compound. nih.govnih.gov These theoretical calculations allow for the determination of key spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra. nih.govnih.gov The process involves optimizing the molecule's geometry to find its most stable three-dimensional structure and then calculating the desired spectroscopic properties based on this optimized state. nih.govresearchgate.net

A crucial aspect of this computational work is the direct comparison of predicted data with results obtained from experimental measurements. researchgate.netscielo.org.za This validation step is essential for assessing the accuracy of the chosen computational method (including the functional and basis set) and the reliability of the theoretical model. scielo.brnih.gov For instance, time-dependent DFT (TD-DFT) calculations can predict the maximum absorption wavelengths (λmax) in a UV-Vis spectrum, which can then be compared to experimentally measured spectra to confirm the electronic transitions responsible for the observed peaks. researchgate.netscielo.org.za Similarly, calculated vibrational frequencies from DFT are often scaled to correct for anharmonicity and systematic errors, bringing them into closer agreement with experimental IR spectra. nih.gov

Good agreement between theoretical and experimental values, as demonstrated in studies of related aromatic amines and phenol (B47542) derivatives, builds confidence in the computational model's ability to describe the molecule's electronic structure and properties accurately. scielo.bracs.org This validated model can then be used to interpret complex experimental spectra or to predict the properties of yet-to-be-synthesized derivatives.

Table 1: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This table is a representative example based on data types found in computational studies of similar aromatic amines and phenols.

| Parameter | Computational Prediction (DFT) | Experimental Value | Reference Method |

|---|---|---|---|

| UV-Vis λmax | 305 nm | 303 nm | TD-DFT B3LYP/6-31G(d,p) nih.gov |

| ¹H NMR (Phenolic -OH) | 9.5 ppm | 9.3 ppm | GIAO B3LYP/6-311+G(2d,p) nih.gov |

| ¹³C NMR (C-OH) | 155.2 ppm | 154.8 ppm | GIAO B3LYP/6-311+G(2d,p) acs.org |

| IR ν(O-H) | 3650 cm⁻¹ | 3610 cm⁻¹ | B3LYP/6-31G(d,p) nih.gov |

Elucidation of Reaction Mechanisms through Computational Transition State Analysis

Computational chemistry offers profound insights into how chemical reactions occur by mapping out their entire energy landscape. For reactions involving the this compound scaffold, theoretical methods can be used to elucidate complex mechanisms at a molecular level, which is often difficult to achieve through experimental means alone. researchgate.net This is accomplished by calculating the potential energy surface (PES) for a given reaction, identifying all relevant intermediates, and, most importantly, locating the transition states that connect them. nih.gov

A transition state is a high-energy, transient molecular configuration that represents the energy barrier that must be overcome for reactants to transform into products. rsc.org Using methods like DFT, researchers can calculate the geometry and energy of these transition states. rsc.org The energy difference between the reactants and the transition state defines the activation energy of the reaction, a key parameter that governs the reaction rate. researchgate.net

For example, in studies of amine reactions, computational analysis has been used to determine the favorability of different reaction pathways, such as N-chlorination versus N-hydroxylation. rsc.org By comparing the calculated activation energies for competing pathways, scientists can predict which products will be favored under specific conditions. Furthermore, techniques like Intrinsic Reaction Coordinate (IRC) calculations can verify that a calculated transition state correctly connects the intended reactants and products, providing a complete picture of the reaction coordinate. nih.gov This level of detailed mechanistic understanding is crucial for optimizing reaction conditions, controlling product selectivity, and designing more efficient chemical syntheses.

In Silico Screening and Ligand Design Principles for this compound Scaffolds

The this compound framework represents a valuable scaffold in drug design and discovery. nih.gov Computational, or in silico, methods are instrumental in rapidly exploring the chemical space around this core structure to identify new molecules with high potential for biological activity. researchgate.net

In Silico Screening: Virtual screening is a key technique where large digital libraries of compounds derived from the this compound scaffold are computationally evaluated for their ability to bind to a specific biological target, such as a protein receptor. mdpi.com Molecular docking is a primary method used for this purpose. nih.gov It predicts the preferred orientation of a ligand when bound to a target and estimates the binding affinity, often expressed as a docking score or binding energy. nih.govnih.gov This allows for the rapid prioritization of thousands or even millions of virtual compounds, selecting only the most promising candidates for more resource-intensive synthesis and experimental testing. mdpi.com

Ligand Design Principles: Beyond simple screening, computational chemistry provides the guiding principles for rational ligand design. mdpi.comnih.gov This involves making targeted modifications to the parent scaffold to enhance desired properties. Key principles include:

Structure-Activity Relationship (SAR): By systematically modifying parts of the scaffold (e.g., adding or changing substituent groups) and calculating the effect on binding affinity, researchers can build SAR models. nih.gov These models help identify which molecular features are crucial for activity.

Pharmacophore Mapping: This involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) on the scaffold that are necessary for biological recognition. niper.gov.in New molecules can then be designed to match this pharmacophore template.

Scaffold Hopping: Computational tools can suggest entirely new core structures (scaffolds) that maintain the critical pharmacophoric features of the original this compound scaffold but possess different, potentially more favorable, properties like improved synthetic accessibility or reduced toxicity. niper.gov.inbiosolveit.de

ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed ligands. bohrium.com This early-stage assessment helps to eliminate candidates that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles. researchgate.net

Through these integrated computational approaches, the this compound scaffold can be systematically optimized to generate novel ligands with enhanced efficacy and drug-like properties.

Synthesis and Investigation of N P Hydroxyphenyl T Butylamine Derivatives and Analogues

Systematic Structural Modification Strategies at the Phenolic Hydroxyl Position

The phenolic hydroxyl group of N-p-Hydroxyphenyl-t-butylamine is a primary target for structural modification to modulate its physicochemical properties. Common strategies involve etherification and esterification, which can significantly alter the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability.

Etherification, the conversion of the hydroxyl group into an ether, is a frequently employed strategy. This is typically achieved by reacting the parent compound with an alkyl halide in the presence of a base. The choice of the alkyl group allows for fine-tuning of steric bulk and electronics. For instance, methylation to form the methoxy (B1213986) derivative can provide insight into the importance of the hydroxyl as a hydrogen bond donor.

Table 1: Examples of Modifications at the Phenolic Hydroxyl Position

| Modification Type | Reagent Example | Resulting Functional Group | Key Property Change |

| Etherification | Methyl iodide | Methoxy (-OCH3) | Loss of hydrogen bond donor capability, increased lipophilicity |

| Esterification | Acetyl chloride | Acetoxy (-OCOCH3) | Potential for in vivo hydrolysis, altered solubility |

Alterations to the Tertiary Butyl Amine Moiety and their Stereoelectronic Implications

The tertiary butyl group attached to the nitrogen atom exerts significant stereoelectronic effects on the this compound molecule. Its bulky nature can influence the conformation of the molecule and its ability to interact with biological targets.

Modifications in this region often involve replacing the t-butyl group with other alkyl or aryl substituents. This allows for a systematic investigation of how steric hindrance and electronic effects at the nitrogen atom impact activity. For example, replacing the t-butyl group with smaller alkyl groups like isopropyl or ethyl can reduce steric bulk, potentially allowing for better access to binding pockets. Conversely, introducing larger or more complex groups can probe the spatial constraints of a target's binding site.

The electronic nature of the amine can also be modulated. For instance, N-alkylation or N-acylation can alter the basicity of the nitrogen atom, which can be a critical determinant of its interaction with biological macromolecules.

Aromatic Ring Substitutions and Their Influence on Reactivity and Electronic Structure

Introducing substituents onto the aromatic ring of this compound provides a powerful means to alter its electronic properties and reactivity. The position and nature of these substituents can have a profound impact on the electron density of the ring and the acidity of the phenolic hydroxyl group.

Electron-donating groups (EDGs), such as methoxy or alkyl groups, increase the electron density of the aromatic ring, potentially enhancing its reactivity in electrophilic aromatic substitution reactions. Conversely, electron-withdrawing groups (EWGs), like nitro or cyano groups, decrease the ring's electron density and increase the acidity of the phenolic proton. These modifications are crucial for understanding the electronic requirements for biological activity.

The position of substitution is also critical. Substituents ortho to the hydroxyl group can introduce steric hindrance and participate in intramolecular hydrogen bonding, influencing the molecule's conformation and interaction profile.

Stereochemical Considerations in the Design and Synthesis of Chiral Analogues

While this compound itself is achiral, the introduction of chiral centers into its analogues opens up possibilities for stereoselective interactions with biological targets. Chirality can be introduced at various positions, such as by modifying the t-butylamine moiety to an amino acid derivative or by introducing a chiral substituent on the aromatic ring.

The synthesis of such chiral analogues requires stereoselective synthetic methods to obtain enantiomerically pure compounds. This allows for the investigation of stereospecific binding, where one enantiomer exhibits significantly higher affinity or activity than the other. These studies are fundamental to understanding the three-dimensional requirements of the biological target.

Structure-Activity Relationships (SAR) in in vitro Biochemical Interaction Studies (mechanistic focus)

The systematic modifications described in the preceding sections provide a foundation for detailed structure-activity relationship (SAR) studies. By comparing the in vitro biochemical activity of a series of analogues, researchers can deduce the key molecular features required for interaction with a specific biological target.

Investigation of Molecular Recognition and Ligand Binding at a Molecular Level

At the molecular level, the binding of this compound derivatives to a target protein is governed by a combination of non-covalent interactions. These include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces.

By systematically altering the structure of the ligand, the contribution of each of these interactions can be probed. For example, the importance of the phenolic hydroxyl as a hydrogen bond donor can be confirmed by comparing the activity of the parent compound with its O-methylated analogue. Similarly, varying the size and nature of the N-alkyl group can provide insights into the shape and hydrophobicity of the binding pocket.

Table 2: Hypothetical SAR Data for this compound Analogues

| Analogue | Modification | In Vitro Binding Affinity (IC50, nM) |

| 1 | Parent Compound | 50 |

| 2 | O-methylated | 500 |

| 3 | N-isopropyl | 75 |

| 4 | 3-chloro substituted | 25 |

This data is illustrative and does not represent actual experimental results.

Mechanistic Studies of Enzyme-Substrate/Inhibitor Interactions in vitro

When the biological target is an enzyme, this compound derivatives can act as either substrates or inhibitors. Mechanistic studies aim to elucidate the precise mode of action of these compounds.

For enzyme inhibitors, studies are conducted to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information, combined with the SAR data, can help to build a model of how the inhibitor binds to the enzyme's active site or an allosteric site. Kinetic studies, which measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor and substrate, are crucial for these mechanistic investigations.

Modulation of Receptor Binding Affinities and Allosteric Effects in vitro

The binding affinity of ligands to receptors is a critical determinant of their pharmacological activity. For derivatives of this compound, modifications to the core structure can significantly influence how they interact with receptor binding sites. Research on analogous compounds provides insights into how these structural changes can modulate receptor affinity and induce allosteric effects. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that can enhance or diminish the effect of the endogenous ligand. plos.orgnih.gov

Studies on various receptor ligands have shown that the introduction of different functional groups can alter binding affinity. For instance, in a series of 1-(1H-indol-4-yloxy)-3-(4-benzo[b]thiophen-2-ylpiperidinyl) propan-2-ols, the incorporation of an α-methyl group in the piperidine (B6355638) ring enhanced binding affinity at the 5-HT reuptake site. nih.gov Similarly, for derivatives of 1,1-bis(4-hydroxyphenyl)-2-(3-hydroxyphenyl)-ethylene, the introduction of halogen atoms (iodine and bromine) resulted in higher binding affinity for the estrogen receptor α compared to the non-halogenated parent compound. nih.gov These findings suggest that strategic modifications to derivatives of this compound could likewise tune their receptor binding profiles.

Allosteric modulators are of particular interest as they offer a more nuanced approach to regulating receptor activity compared to direct agonists or antagonists. plos.org They can be classified as positive allosteric modulators (PAMs), which enhance the action of the orthosteric ligand, or negative allosteric modulators (NAMs), which reduce it. nih.gov For example, certain 2-amino-3-benzoylthiophene derivatives have been identified as allosteric enhancers for the A1 adenosine (B11128) receptor. nih.gov The nature of the substitution on the benzoyl and thiophene (B33073) rings was found to be crucial for their allosteric enhancing activity. nih.gov This highlights the potential for derivatives of this compound to act as allosteric modulators, with the specific substitutions dictating the nature and potency of the allosteric effect.

Table 1: Inferred Receptor Binding Affinities of Hypothetical this compound Derivatives Based on Analogous Compounds

| Derivative/Analogue | Receptor Target (Inferred) | Modification | Expected Impact on Binding Affinity | Reference |

| 2-Halo-N-p-Hydroxyphenyl-t-butylamine | Estrogen Receptor α | Halogenation of the phenyl ring | Increased affinity | nih.gov |

| N-(p-Hydroxyphenyl)-t-butylamine with α-methyl on t-butyl group | Serotonin Transporter (SERT) | α-methylation | Potentially enhanced affinity | nih.gov |

| N-(p-Hydroxyphenyl)-t-butylamine-thiophene conjugate | A1 Adenosine Receptor | Addition of a substituted thiophene moiety | Potential for allosteric enhancement | nih.gov |

Exploration of Interactions with Specific Biochemical Pathways and Targets in vitro

The in vitro exploration of how novel compounds interact with specific biochemical pathways and molecular targets is fundamental to drug discovery. For derivatives of this compound, this involves assessing their effects on various enzymes, signaling proteins, and cellular processes.

The synthesis of various heterocyclic compounds and their evaluation against different targets provides a framework for understanding the potential interactions of this compound derivatives. For example, the synthesis of 5-hydroxy-4H-benzo Current time information in Bangalore, IN.acs.orgoxazin-3-one derivatives, which share a hydroxylated phenyl ring, led to the identification of potent β2-adrenoceptor agonists. acs.org The structure-activity relationship (SAR) studies revealed that substitutions on the amine side chain significantly impacted agonistic activity. acs.org A tert-butyl substituent, as in this compound, was found in one of the highly active compounds. acs.org

Furthermore, the investigation of Mannich bases, which are synthesized through the aminomethylation of a substrate, has revealed a broad range of biological activities, including anticancer and antimicrobial effects. nih.gov The cytotoxicity of these compounds is often dependent on the nature of the amine and the substrate. This suggests that this compound could be used as a building block in the synthesis of novel Mannich bases with potential therapeutic applications.

The inhibition of enzymes is another key area of investigation. For instance, new Schiff-base copper complexes derived from n-butylamine have been shown to inhibit urease. researchgate.net This indicates that derivatives of this compound could be designed as enzyme inhibitors, with the specific structural features determining their target and potency.

Table 2: Potential In Vitro Biochemical Interactions of this compound Derivatives Based on Analogous Structures

| Derivative Type | Potential Biochemical Target/Pathway | Observed Effect in Analogues | Potential Application | Reference |

| β2-Adrenoceptor Agonist Analogue | β2-Adrenoceptor Signaling | Agonistic activity | Respiratory diseases | acs.org |

| Mannich Base Derivative | Cancer cell proliferation pathways | Cytotoxicity against tumor cell lines | Anticancer agents | nih.gov |